Butanoic acid, 2-amino-, ethyl ester, (2S)-
Overview
Description
Butanoic acid, 2-amino-, ethyl ester, (2S)-, also known as L-Ethyl 2-aminobutanoate, is an organic compound with the molecular formula C6H13NO2. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that is not superimposable on its mirror image. This compound is commonly used in the synthesis of pharmaceuticals and as an intermediate in organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Esterification: One common method to prepare Butanoic acid, 2-amino-, ethyl ester, (2S)- involves the esterification of 2-aminobutanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Amidation: Another method involves the amidation of butanoic acid with ethylamine, followed by a reduction step to yield the desired ester. This method may require the use of reducing agents such as lithium aluminum hydride.
Industrial Production Methods
In industrial settings, the production of Butanoic acid, 2-amino-, ethyl ester, (2S)- often involves large-scale esterification processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Butanoic acid, 2-amino-, ethyl ester, (2S)- can undergo oxidation reactions to form corresponding carboxylic acids or ketones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This compound can be reduced to primary amines using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino group, leading to the formation of various substituted derivatives. Common reagents include alkyl halides and acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, and sulfonyl chlorides under basic or neutral conditions.
Major Products Formed
Oxidation: Carboxylic acids, ketones, and aldehydes.
Reduction: Primary amines and alcohols.
Substitution: N-alkylated and N-acylated derivatives.
Scientific Research Applications
Chemistry
Butanoic acid, 2-amino-, ethyl ester, (2S)- is used as a building block in organic synthesis. It serves as an intermediate in the preparation of various pharmaceuticals, agrochemicals, and fine chemicals.
Biology
In biological research, this compound is used to study enzyme-substrate interactions and as a substrate in enzymatic assays. It is also employed in the synthesis of peptide analogs and other biologically active molecules.
Medicine
In the pharmaceutical industry, Butanoic acid, 2-amino-, ethyl ester, (2S)- is used in the synthesis of drugs that target specific enzymes and receptors. It is also investigated for its potential therapeutic effects in treating various diseases.
Industry
This compound is used in the production of specialty chemicals, including flavors and fragrances. It is also employed in the manufacture of polymers and resins.
Mechanism of Action
The mechanism by which Butanoic acid, 2-amino-, ethyl ester, (2S)- exerts its effects depends on its specific application. In enzymatic reactions, it acts as a substrate that binds to the active site of the enzyme, facilitating the catalytic process. In pharmaceutical applications, it may interact with molecular targets such as receptors, enzymes, or ion channels, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Butanoic acid, 2-amino-, methyl ester, (2S)-: This compound is similar in structure but has a methyl group instead of an ethyl group. It exhibits similar chemical properties but may differ in reactivity and biological activity.
Butanoic acid, 2-amino-, propyl ester, (2S)-: This compound has a propyl group instead of an ethyl group. It may have different solubility and reactivity profiles compared to Butanoic acid, 2-amino-, ethyl ester, (2S)-.
Butanoic acid, 2-amino-, isopropyl ester, (2S)-: This compound has an isopropyl group, which can lead to different steric and electronic effects, influencing its chemical and biological properties.
Uniqueness
Butanoic acid, 2-amino-, ethyl ester, (2S)- is unique due to its specific chiral configuration and the presence of an ethyl ester group. These features contribute to its distinct reactivity and interactions with biological targets, making it valuable in various scientific and industrial applications.
Properties
IUPAC Name |
ethyl (2S)-2-aminobutanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2/c1-3-5(7)6(8)9-4-2/h5H,3-4,7H2,1-2H3/t5-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXSBWGSJFSEIED-YFKPBYRVSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)OCC)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](C(=O)OCC)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40473673 | |
Record name | Butanoic acid, 2-amino-, ethyl ester, (2S)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40473673 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40916-98-1 | |
Record name | Butanoic acid, 2-amino-, ethyl ester, (2S)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40473673 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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